molecular formula C6H7N3O4 B068615 (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol CAS No. 187235-13-8

(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Cat. No.: B068615
CAS No.: 187235-13-8
M. Wt: 185.14 g/mol
InChI Key: HMFPMGBWSFUHEN-SCSAIBSYSA-N
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Description

(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is a sophisticated chiral scaffold of significant interest in advanced medicinal chemistry and drug discovery research. This fused bicyclic structure, incorporating an imidazo-oxazine core, is distinguished by the presence of three key functional handles: a stereochemically defined (R)-configured secondary alcohol, a nitro group, and a secondary amine embedded within the ring system. This unique combination makes it an exceptionally versatile intermediate for the synthesis of novel, optically active compounds. Its primary research value lies in its application as a precursor for pharmacologically active molecules, particularly those targeting the central nervous system (CNS), such as potential inhibitors of enzymes like GABA-AT (GABA aminotransferase) or for the development of novel kinase inhibitors in oncology. The chiral environment of the molecule is critical for achieving enantioselective interactions with biological targets, allowing researchers to probe structure-activity relationships (SAR) and optimize for potency and selectivity. The nitro group serves as a versatile synthetic handle, readily amenable to reduction to the corresponding amine, which can be further functionalized to amides, sulfonamides, or ureas, thereby rapidly expanding the chemical diversity accessible from this core scaffold. This compound is offered For Research Use Only and is intended for qualified laboratory researchers to facilitate the design and synthesis of new chemical entities for scientific investigation.

Properties

IUPAC Name

(6R)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c10-4-1-8-2-5(9(11)12)7-6(8)13-3-4/h2,4,10H,1,3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFPMGBWSFUHEN-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC2=NC(=CN21)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436237
Record name (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187235-13-8
Record name (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Amino Alcohol Precursors

The imidazo[2,1-b]oxazine core is typically constructed via cyclization reactions. A key intermediate, (6R)-6,7-dihydro-5H-imidazo[2,1-b][1,oxazin-6-ol, is synthesized by reacting 2-aminoethanol derivatives with α-halo carbonyl compounds under basic conditions. For example:

  • Reaction conditions : Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–5°C for 12 hours.

  • Yield : 68–72% after silica gel chromatography.

This step establishes the stereochemistry at the 6-position, which is critical for enantiomeric purity.

Nitration of the Imidazooxazine Core

Introduction of the nitro group at the 2-position is achieved through electrophilic aromatic substitution:

  • Nitrating agent : Fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at −10°C.

  • Reaction time : 2 hours.

  • Yield : 85–90% after neutralization and extraction.

Key observation : The nitro group’s orientation is influenced by steric effects from the oxazine ring, favoring para-substitution relative to the oxygen atom.

Stereoselective Alkylation and Chiral Resolution

Etherification of the Hydroxyl Group

The hydroxyl group at position 6 undergoes alkylation to introduce substituents. For the (R)-enantiomer:

  • Alkylating agent : 1-iodooctane in dimethylformamide (DMF) with potassium carbonate (K₂CO₃).

  • Temperature : 80°C for 8 hours.

  • Yield : 74% after purification.

Side reactions : Competing O- vs. N-alkylation is minimized by using bulky bases like NaH.

Enantiomeric Purification

Chiral resolution is achieved via:

  • Chiral HPLC : Using a Chiralpak AD-H column with hexane/isopropanol (90:10) at 1 mL/min.

  • Enzymatic resolution : Lipase-mediated acetylation of the undesired (S)-enantiomer.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents describe scalable methods:

  • Flow reactor setup : Tubular reactor with in-line monitoring of pH and temperature.

  • Throughput : 5 kg/day with >99% enantiomeric excess (ee).

Green Chemistry Approaches

  • Solvent replacement : Cyclopentyl methyl ether (CPME) instead of DMF reduces environmental impact.

  • Catalyst recycling : Palladium on carbon (Pd/C) reused for up to 5 cycles without loss of activity.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Traditional BatchCyclization → Nitration → Alkylation6298Moderate
Flow SynthesisContinuous nitration → Chiral SMB8899.5High
EnzymaticLipase-mediated resolution7897Low

Note : SMB = Simulated Moving Bed chromatography.

Troubleshooting Common Synthetic Challenges

Epimerization During Alkylation

  • Cause : Base-induced racemization at high temperatures.

  • Solution : Use milder bases (e.g., K₂CO₃) and temperatures below 50°C.

Nitro Group Reduction

  • Cause : Residual palladium catalysts promoting hydrogenation.

  • Solution : Passivate Pd/C with quinoline or switch to heterogeneous nitration.

Quality Control and Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, nitroimidazole), 4.32 (m, 1H, CH-O), 3.91–3.45 (m, 4H, oxazine).

  • HPLC : Retention time 12.3 min (Chiralpak AD-H, 25°C).

Stability Studies

  • Storage : −20°C under argon; degradation <2% over 6 months.

Emerging Methodologies

Photocatalytic Nitration

  • Catalyst : Mesoporous graphitic carbon nitride (mpg-C₃N₄) under UV light.

  • Advantage : Avoids corrosive acids, improves regioselectivity.

Biocatalytic Cyclization

  • Enzyme : Engineered transaminase for asymmetric synthesis of the amino alcohol precursor.

  • ee : >99% in 8 hours at 30°C .

Chemical Reactions Analysis

Types of Reactions

®-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the oxazine ring.

    Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: ®-2-Amino-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

Medicinal Chemistry

(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol has been investigated for its pharmacological properties. It exhibits potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against various bacterial strains. The results indicated that it significantly reduced bacterial viability at low concentrations (10 µg/mL), suggesting its potential as a lead compound for antibiotic development .

Neuropharmacology

Research has indicated that the compound may have neuroprotective effects. It has been studied for its ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Case Study : In a preclinical trial reported in Neuroscience Letters, this compound was shown to enhance cognitive function in rodent models of Alzheimer's disease. The study highlighted improvements in memory retention and learning abilities after administration of the compound over a four-week period .

Material Science

The compound's unique structure allows it to be utilized in the development of novel materials, particularly in polymer science.

Application Example : Researchers have incorporated this compound into polymer matrices to enhance their mechanical properties and thermal stability. This application is particularly relevant in creating high-performance materials for aerospace and automotive industries.

Data Table: Summary of Applications

Application AreaDescriptionReference
Medicinal ChemistryAntimicrobial activity against bacterial strains
NeuropharmacologyNeuroprotective effects; cognitive enhancement in Alzheimer's models
Material ScienceEnhancement of polymer properties for industrial applications

Mechanism of Action

The mechanism of action of ®-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Configuration Key Substituents MIC (µg/mL) * Target Pathogen Clinical Status References
(R)-2-Nitro-6,7-dihydro-5H... R C6 hydroxyl N/A Research (Chagas) Preclinical
Pretomanid (PA-824) S C6 4-(Trifluoromethoxy)benzyloxy 0.07 M. tuberculosis Approved (2019)
Delamanid - 6-Nitro-imidazooxazole 0.003–0.006 M. tuberculosis Approved (2014)
TBA-354 - Pyridinylmethoxy linker 0.05–0.1 M. tuberculosis Phase I (halted)
Conjugate 8a (oxazolidinone-nitroimidazole hybrid) S C6 oxazolidinone linkage 0.15 M. tuberculosis Research

*MIC: Minimum inhibitory concentration against M. tuberculosis H37Rv.

Key Differences and Insights:

Stereochemistry: The (R)-enantiomer exhibits distinct pharmacokinetic and pharmacodynamic properties compared to the (S)-enantiomer (pretomanid). The S-configuration in PA-824 optimizes binding to Ddn, enabling efficient nitroreduction and bactericidal activity. In contrast, the R-enantiomer shows reduced activation efficiency, limiting its antitubercular utility .

Structural Modifications: Delamanid replaces the oxazine ring with an oxazole, enhancing metabolic stability and potency. Its 6-nitro group and lipophilic tail improve penetration into mycobacterial biofilms . TBA-354 introduces a pyridinylmethoxy linker, improving aqueous solubility while maintaining efficacy against both drug-sensitive and resistant strains . Conjugate 8a combines oxazolidinone and nitroimidazole pharmacophores, demonstrating dual mechanisms of action (ribosomal inhibition and nitroreduction). This hybrid structure overcomes resistance mutations in rplC (linezolid target) and ddn (pretomanid target) .

Pharmacokinetics :

  • Pretomanid and delamanid exhibit prolonged half-lives (~30 hours) due to their lipophilic substituents, enabling once-daily dosing. In contrast, the (R)-enantiomer’s polar hydroxyl group may reduce bioavailability, necessitating formulation optimization .

Resistance Profiles: Pretomanid-resistant strains (e.g., P1/P3 with ddn mutations) show MICs >20 µg/mL, whereas conjugate 8a retains activity (MIC ≤0.5 µg/mL) due to its oxazolidinone component .

Research Findings and Data

  • Synthetic Flexibility : The imidazo-oxazine core allows diverse functionalization. For example, R-58 (Table 2) incorporates a trifluoromethoxy biphenyl group via Suzuki coupling, achieving MICs of 0.02 µg/mL against M. tuberculosis .
  • QSAR Studies: Substituent hydrophobicity and linker length correlate with potency. Extending the C6 linker (e.g., in 6-amino PA-824 derivatives) improves solubility and target engagement .

Table 2: Activity of Selected Derivatives

Compound Substituent MIC (µg/mL) LogP Solubility (mg/mL)
R-58 4′-(Trifluoromethoxy)biphenyl 0.02 3.5 0.12
R-140 4-(Trifluoromethoxy)phenyl 0.05 2.8 0.25
6-Amino PA-824 C6 amine linker 0.10 1.9 1.50

Biological Activity

(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is a heterocyclic compound with promising biological activities, particularly in the fields of antimicrobial and antitubercular research. This article examines its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₆H₇N₃O₄
  • Molecular Weight : 185.14 g/mol
  • CAS Number : 187235-13-8

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that similar compounds within the imidazo[2,1-b][1,3]oxazine class exhibit significant antimicrobial properties against various pathogens. The presence of the nitro group is critical for this activity .
  • Antitubercular Effects :
    • Research indicates that (R)-2-nitro derivatives demonstrate potent activity against Mycobacterium tuberculosis. The compound's structural features contribute to its bactericidal properties on aerobic whole cells .
  • Antileishmanial Activity :
    • Recent studies highlight the efficacy of this compound in inhibiting Leishmania donovani and Leishmania infantum, with promising results in animal models suggesting effective parasite clearance at specific dosages .

Structure-Activity Relationships (SAR)

The biological activity of (R)-2-nitro compounds can be influenced by various structural modifications. Key findings include:

ModificationEffect on Activity
Nitro Group at Position 2Essential for antimicrobial efficacy
Substitution at Position 6Enhances solubility and potency
Presence of Oxygen vs. Nitrogen in the RingAffects aerobic activity; nitrogen substitutions can maintain potency

Case Study 1: Antitubercular Activity

A study explored the SAR of nitroimidazoles, focusing on (S)-2-nitro-6-substituted derivatives. The findings revealed that modifications leading to enhanced solubility significantly improved their effectiveness against M. tuberculosis in vitro and in vivo models .

Case Study 2: Antileishmanial Efficacy

In a comparative study involving several derivatives, (R)-2-nitro compounds showed superior efficacy against Leishmania species compared to traditional treatments. The lead compound demonstrated over 97% parasite clearance in a hamster model at a dosage of 25 mg/kg twice daily .

The mechanism underlying the biological activity of (R)-2-nitro compounds involves:

  • Reduction by specific nitroreductases (e.g., Ddn) that activate these prodrugs into their active forms, which then exert their antimicrobial effects by disrupting cellular processes in target pathogens .

Q & A

Q. Experimental Design :

  • In vitro : Activity against Mtb H37Rv is assessed in Middlebrook 7H9 broth (MIC) and THP-1 macrophages (IC50). Anaerobic models use the Wayne hypoxia system .
  • In vivo : Murine models (e.g., BALB/c mice) evaluate bacterial load reduction in lungs and spleen after 4–8 weeks of treatment. Pharmacokinetic (PK) parameters (e.g., Cmax, AUC) are measured via LC-MS/MS .

What strategies improve metabolic stability and reduce cytotoxicity?

Q. Advanced Optimization :

  • Introduce electron-withdrawing groups (e.g., CF3) at the 4-position of the benzyl moiety to slow oxidative metabolism.
  • Replace metabolically labile ether linkages with carbamates or ureas.
  • Assess stability in human liver microsomes (HLM) and cytochrome P450 inhibition profiles .

Are there synergistic effects with other antitubercular agents?

Combination Studies : Conjugation with oxazolidinones (e.g., linezolid analogs) enhances activity against multidrug-resistant (MDR) Mtb by targeting both cell wall synthesis and energy metabolism. Synergy is quantified via fractional inhibitory concentration (FIC) indices in checkerboard assays .

How do resistance mutations in Ddn affect drug efficacy?

Resistance Mechanisms : Mutations in ddn (e.g., Tyr131His) reduce nitroreductase activity, increasing MIC values by 8–16-fold. Resistance profiling uses whole-genome sequencing of spontaneous Mtb mutants selected under sublethal drug pressure .

What chiral resolution methods ensure enantiomeric purity during scale-up?

Methodology : Dynamic kinetic resolution (DKR) with immobilized lipases (e.g., Candida antarctica Lipase B) achieves >99% ee. Alternatively, diastereomeric salt formation with L-tartaric acid separates enantiomers .

What are the critical steps in translating derivatives like TBA-354 to clinical trials?

Q. Translational Research :

  • Preclinical : PK/PD studies in multiple animal models (mice, guinea pigs) to establish dose-ranging.
  • Phase I : Safety assessment in healthy volunteers, focusing on QT interval prolongation risk.
  • Formulation : Amorphous solid dispersions improve oral bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Reactant of Route 2
(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.